

Application Note: Ex Vivo Skin Permeation Studies with Disodium Azelate Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid (AzA) is a naturally occurring dicarboxylic acid widely utilized in dermatology for its antibacterial, anti-inflammatory, and anti-keratinizing properties.[1] It is an effective treatment for conditions such as acne vulgaris, papulopustular rosacea, and melasma.[1][2] However, the therapeutic efficacy of topical formulations is often limited by AzA's poor water solubility and low skin permeability.[1] To address these limitations, formulations often use the salt form, **disodium azelate**, which demonstrates significantly improved aqueous solubility.[1]

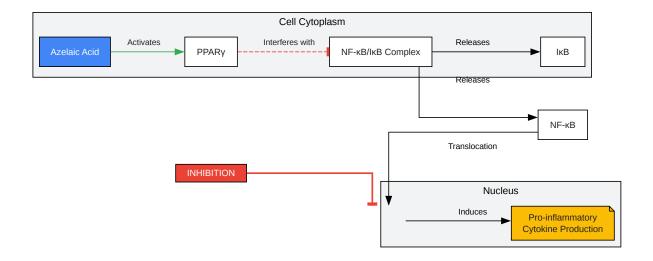
Evaluating the performance of these topical formulations is a critical step in drug development. Ex vivo skin permeation studies, typically employing Franz diffusion cells, provide a reliable and ethical method to assess the rate and extent of drug absorption through the skin.[3][4] This application note provides a detailed protocol for conducting ex vivo skin permeation studies on **disodium azelate** formulations, covering skin preparation, experimental setup, sample analysis, and data interpretation.

Mechanism of Action: Azelaic Acid

Azelaic acid's therapeutic effects are rooted in its ability to modulate various cellular pathways. A key anti-inflammatory action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARy). This activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. By inhibiting the translocation of NF-κB



into the nucleus, AzA reduces the production of pro-inflammatory cytokines, thus mitigating the inflammatory responses characteristic of conditions like acne and rosacea.[1]



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Caption: Azelaic Acid's Anti-inflammatory Pathway.

Experimental Protocols

This section details the methodology for conducting ex vivo skin permeation studies using the Franz diffusion cell apparatus.

I. Materials and Reagents

- Skin Source: Full-thickness excised human skin or animal skin (e.g., goat abdominal, porcine ear, or fuzzy rat skin).[5][6]
- **Disodium Azelate** Formulations: Test formulation(s) and a control/reference formulation.
- Receptor Medium: Phosphate Buffered Saline (PBS) at pH 7.4 is commonly used.[5]

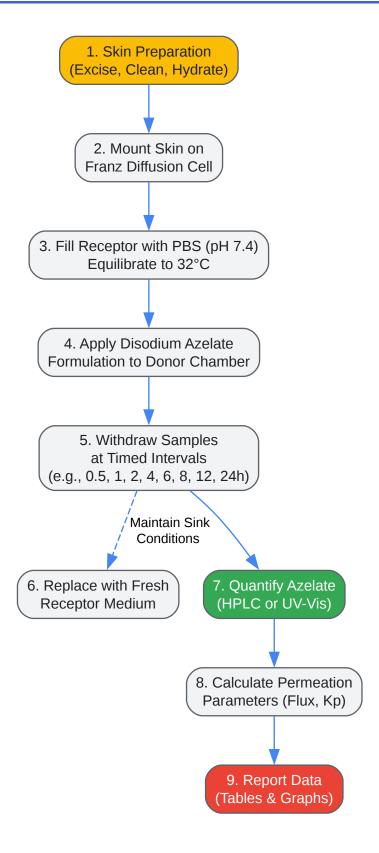


- Analytical Solvents: Mobile phase for HPLC (e.g., sodium di-hydrogen orthophosphate and acetonitrile) or solvent for UV-Vis (e.g., ethanol, methanol, PBS).[7][8][9]
- Equipment:
 - Franz diffusion cells (vertical type, with known receptor volume and diffusion area).[3]
 - Water bath with a multi-station magnetic stirrer, capable of maintaining 32 \pm 0.5°C or 37 \pm 0.5°C.[5][6]
 - High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[8][10]
 - Standard laboratory glassware, syringes, and membrane filters (0.45 μm).

II. Experimental Workflow

The overall process involves preparing the skin membrane, setting up the diffusion cells, applying the formulation, sampling over time, and analyzing the samples to quantify permeation.





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Caption: Workflow for Ex Vivo Skin Permeation Study.



III. Detailed Procedure

- Skin Membrane Preparation:
 - Obtain fresh skin from a validated source. If using animal skin, carefully shave any hair.[5]
 - Remove subcutaneous fat and connective tissue using a scalpel, ensuring the epidermal layer remains intact.
 - Wash the skin gently with PBS to remove any adhered dirt.
 - Cut the prepared skin into sections large enough to fit between the donor and receptor compartments of the Franz cell.
 - Hydrate the skin sections in PBS for at least one hour before mounting.[5]
- Franz Diffusion Cell Setup:
 - Degas the receptor medium (PBS, pH 7.4) to prevent air bubble formation.
 - Fill the receptor compartment of each Franz cell, ensuring no bubbles are trapped beneath the skin.
 - Mount the hydrated skin section onto the cell with the stratum corneum facing the donor compartment.[5]
 - Clamp the donor and receptor compartments together securely.
 - Place the cells in the water bath and allow the system to equilibrate to 32 ± 0.5°C (to mimic skin surface temperature) for 30 minutes.[5] Start the magnetic stirrers at a constant speed (e.g., 200 rpm).[11]
- Formulation Application and Sampling:
 - Accurately weigh and apply a finite dose (e.g., 1 gram) of the disodium azelate formulation onto the surface of the skin in the donor compartment.[5]



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling arm.[11]
- Immediately after each withdrawal, replace the volume with an equal amount of fresh, prewarmed receptor medium to maintain sink conditions.[11]
- Filter the collected samples through a 0.45 μm syringe filter before analysis.
- Sample Analysis (RP-HPLC Method):
 - Chromatographic Conditions: A validated RP-HPLC method is recommended for accurate quantification.[8][10]
 - Column: C18 column (e.g., 250 x 4.6 mm, 5 μm particle size).[8][10]
 - Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., 75 volumes of 50 mM sodium di-hydrogen orthophosphate pH 3.5 and 25 volumes of acetonitrile).[8]
 - Flow Rate: 1.0 1.2 mL/min.[8][9]
 - Detection Wavelength: UV detection at approximately 206-210 nm.[8][9][11]
 - Injection Volume: 20 μL.
 - Quantification: Prepare a calibration curve using standard solutions of azelaic acid or disodium azelate in the receptor medium over a linear concentration range (e.g., 5-400 μg/mL).[8][10] Calculate the concentration of the permeated drug in the collected samples by comparing their peak areas to the calibration curve.

Data Presentation and Analysis

The primary goal is to determine the permeation profile of **disodium azelate** from the test formulations. Key parameters are calculated as follows:

 Cumulative Amount Permeated (Qn): Calculate the total amount of drug permeated per unit area of skin (μg/cm²) at each time point, correcting for sample removal. Formula:Qn = (Cn * Vr + Σ(Ci * Vs)) / A



- Cn = Drug concentration in the receptor medium at time n.
- Vr = Volume of the receptor chamber.
- $\Sigma(Ci * Vs) = Sum of drug amounts in previous samples.$
- Vs = Volume of the sample withdrawn.
- A = Effective surface area of the skin.
- Steady-State Flux (Jss): The flux is the rate of drug permeation through the skin. It is determined from the slope of the linear portion of the cumulative amount permeated versus time plot. Units: µg/cm²/h
- Permeability Coefficient (Kp): This parameter normalizes the flux to the concentration of the drug in the donor compartment (if it can be assumed constant). Formula: Kp = Jss / Cd
 - Cd = Concentration of the drug in the donor formulation. Units: cm/h

Quantitative Data Summary

The results should be summarized in a clear, tabular format to allow for easy comparison between different formulations.

Formulation ID	Cumulative Amount at 24h (µg/cm²)	Steady-State Flux (Jss) (µg/cm²/h)	Permeability Coefficient (Kp) (cm/h x 10 ⁻³)
Disodium Azelate Gel (0.5%)	[Insert Data]	[Insert Data]	[Insert Data]
Disodium Azelate Cream (1.0%)	[Insert Data]	[Insert Data]	[Insert Data]
Reference Formulation (AzA 20%)	[Insert Data]	[Insert Data]	[Insert Data]
Control (Vehicle)	[Insert Data]	[Insert Data]	[Insert Data]



Note: The table presents a template for data organization. Actual results will vary based on the specific formulations tested. For context, studies on azelaic acid transethosomes have shown cumulative permeation as high as 3056 µg/cm² after 48 hours, significantly greater than free AzA suspension (590 µg/cm²).[12][13]

Conclusion

This application note provides a comprehensive protocol for the ex vivo evaluation of skin permeation from **disodium azelate** formulations. By employing the Franz diffusion cell method and validated analytical techniques, researchers can obtain reliable and reproducible data on drug delivery performance. These studies are indispensable for optimizing topical formulations, establishing bioequivalence, and ensuring the development of safe and effective dermatological products.[14][15][16]

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